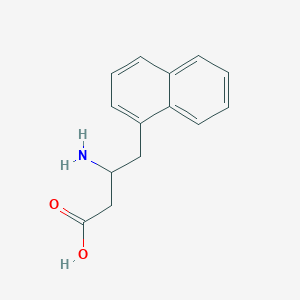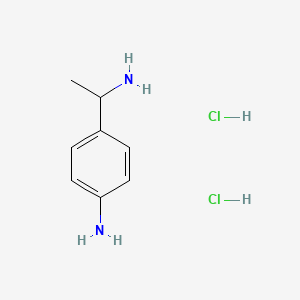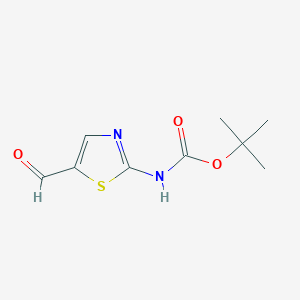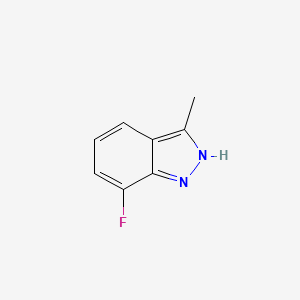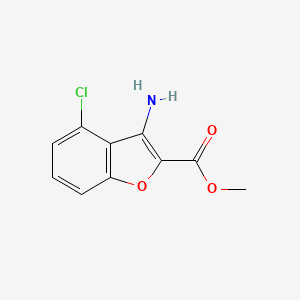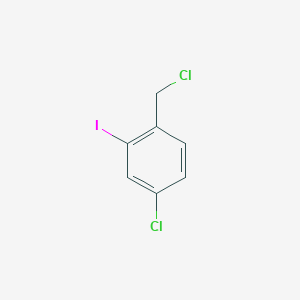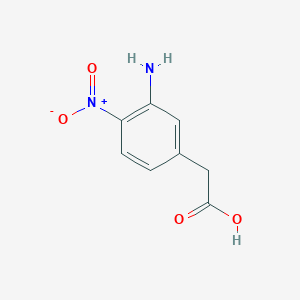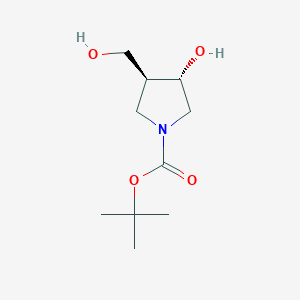
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (3S,4S)-t-BHMP, is an organic compound belonging to the pyrrolidine family. It is a colorless, crystalline solid that is insoluble in water, but soluble in most organic solvents. It has a molecular weight of 225.3 g/mol and a melting point of 62-64°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Medicinal Chemistry
One significant application of this compound is in the field of medicinal chemistry. A study by Chung et al. (2005) describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting the utility of this compound in creating chiral pyrrolidines with high yield and enantiomeric excess. This process is critical for the development of various pharmaceuticals (Chung et al., 2005).
Crystallographic Studies
Weber et al. (1995) conducted crystallographic studies on a related compound, showcasing the importance of (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate in understanding the structure and properties of pyrrolidine derivatives. This research provides valuable insights into the molecular configuration and potential applications of these compounds (Weber et al., 1995).
Synthesis of Pyrrolidine Azasugars
Huang Pei-qiang (2011) details the asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars, starting with a compound closely related to this compound. This demonstrates its role in the synthesis of complex molecules with potential biological activity (Huang Pei-qiang, 2011).
Development of Anti-inflammatory Agents
Ikuta et al. (1987) explored the synthesis and evaluation of pyrrolidin-2-ones, closely related to the compound , as anti-inflammatory and analgesic agents. This highlights another medicinal application of this class of compounds (Ikuta et al., 1987).
Conformational Analysis in Amino Acids
The work of Koskinen et al. (2005) on locked conformations for the proline pyrrolidine ring, involving tert-butyl proline derivatives, demonstrates the compound's relevance in studying amino acid conformations and their implications in peptide and protein structures (Koskinen et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWKRUNXOFBPE-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)
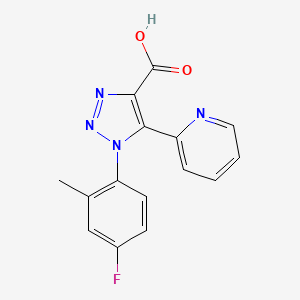
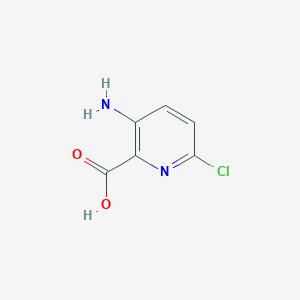
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
